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molecular formula C13H16F3N3O4 B8761352 7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No. B8761352
M. Wt: 335.28 g/mol
InChI Key: VWOYKROCGXYUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207161B2

Procedure details

3-Trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylic acid 7-tert-butyl ester 1-methyl ester 27c (1.92 g, 5.5 mmol) was dissolved in 50 mL of methanol under stirring, and 30 mL of 4 N sodium hydroxide was then added to the solution. The reaction mixture was reacted for 30 minutes at room temperature and monitored by thin layer chromatography until the disappearance of the starting materials. The mixture was adjusted to pH 4-5 with 2 N hydrochloric acid, and then extracted with ethyl acetate (100 mL×3). The combined organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylic acid 7-tert-butyl ester 27d (2 g) as a white solid, which was directly used in the next step.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]([C:21]([F:24])([F:23])[F:22])[N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][C:9]=12)=[O:4].[OH-].[Na+].Cl>CO>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][N:8]2[C:7]([C:21]([F:22])([F:23])[F:24])=[N:6][C:5]([C:3]([OH:4])=[O:2])=[C:9]2[CH2:10]1)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
COC(=O)C=1N=C(N2C1CN(CC2)C(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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